Hyfl L
Description
Historical Context of Hyfl L Identification
The broader historical context of this compound identification is rooted in the discovery and investigation of cyclotides, which began with the isolation of kalata B1 from the African plant Oldenlandia affinis several decades ago. google.comnih.govdiva-portal.org Subsequent research expanded the knowledge of cyclotides across various plant families, particularly within the Violaceae and Rubiaceae. uq.edu.augoogle.comdiva-portal.org The exploration of Australian Hybanthus species, including Hybanthus floribundus, has significantly contributed to the understanding of cyclotide diversity, leading to the identification of numerous novel cyclotides, including this compound. uq.edu.augoogle.comnih.gov
Source Organism and Biological Origin of this compound: Hybanthus floribundus
This compound is isolated from Hybanthus floribundus, a plant species native to Australia and belonging to the Violaceae family. uq.edu.augoogle.comnih.govnih.gov Hybanthus floribundus is recognized as a rich source of cyclotides, with multiple distinct cyclotide sequences, designated Hyfl A through Hyfl P, having been identified from this species. google.com Variations in cyclotide profiles can exist between different geographical populations and subspecies of H. floribundus. uq.edu.au
Extraction Methodologies for this compound from Plant Biomass
The extraction of cyclotides, including this compound, from plant biomass typically involves methodologies aimed at isolating peptide components from the complex plant matrix. General approaches for cyclotide extraction from plant material involve initial processing of the biomass. google.comdiva-portal.org Bulk plant material of H. floribundus has been subjected to extraction and purification to yield chromatographically pure cyclotides. uq.edu.au Chemical solvent extraction is a common technique employed to generate libraries of peptides from plants containing cyclotides.
While specific details regarding aqueous extraction solely for this compound are not extensively detailed in the provided information, aqueous extraction is a general method that can be employed as an initial step in isolating compounds from plant material. One method to evaluate the cyclotide content of a plant involves making an aqueous extract for subsequent analysis.
Organic solvents are widely used in the extraction of various compounds from plant biomass, including peptides and lipids. While not exclusively focused on this compound, the extraction of cyclotides from Hybanthus floribundus likely utilizes organic solvent-assisted methods as part of the process to isolate these peptides from the plant material. Chemical solvent extraction is a mentioned technique in the context of obtaining peptides from cyclotide-containing plants.
Initial Purification Strategies for this compound
Following extraction, purification steps are necessary to isolate individual cyclotides, such as this compound, from the crude plant extract. Chromatographic techniques are commonly employed for this purpose. uq.edu.augoogle.com
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for the purification of cyclotides. uq.edu.au This technique separates peptides based on their hydrophobicity, allowing for the isolation of individual cyclotides from complex mixtures. RP-HPLC profiles are often used to analyze cyclotide content in plant extracts and to obtain purified cyclotide fractions. uq.edu.au The purification of cyclotides from Hybanthus floribundus to achieve chromatographic purity has been reported, with RP-HPLC being a key technique in this process. uq.edu.au
The amino acid sequence of this compound has been determined as GTPCAESCVYLPCFTGVIGCTCKDKVCYLN. uq.edu.augoogle.com this compound is classified as a bracelet cyclotide. uq.edu.aunih.gov
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GTPCAESCVYLPCFTGVIGCTCKDKVCYLN |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Hyfl L
Initial Purification Strategies for Hyfl L
Ammonium (B1175870) Sulfate (B86663) Precipitation and Other Preliminary Fractionation Methods
Ammonium sulfate precipitation is a widely employed technique in the initial stages of protein and peptide purification, often referred to as "salting out" nih.govforschung3r.chnih.govkahedu.edu.in. This method leverages the principle that the solubility of proteins and peptides decreases at high salt concentrations forschung3r.chnih.gov. As the concentration of a neutral salt like ammonium sulfate ((NH₄)₂SO₄) increases, the salt ions compete with proteins for water molecules, effectively reducing the hydration of the protein surface nih.gov. This diminished hydration weakens the interactions between protein molecules and the solvent, leading to increased protein-protein interactions and subsequent aggregation and precipitation nih.gov.
The effectiveness of ammonium sulfate precipitation for fractionation stems from the fact that different proteins and peptides precipitate at varying salt concentrations forschung3r.chnih.gov. This differential solubility is influenced by factors such as the protein's size, charge distribution, and hydrophobicity forschung3r.ch. By incrementally increasing the ammonium sulfate concentration, specific fractions of proteins can be selectively precipitated and separated from the bulk solution forschung3r.chnih.gov.
For the preliminary fractionation of peptides like this compound, which is known to be a cyclotide found in plant extracts researchgate.net, ammonium sulfate precipitation serves as a valuable initial step. It allows for the removal of many unwanted substances, including larger proteins, nucleic acids, and polysaccharides, while the target peptide may remain in solution or precipitate within a specific ammonium sulfate saturation range nih.gov.
A typical protocol for ammonium sulfate precipitation involves slowly adding the calculated amount of solid ammonium sulfate to the crude extract while stirring continuously, often at a reduced temperature (e.g., 4°C) to maintain sample integrity forschung3r.chnih.govkahedu.edu.in. The mixture is then allowed to equilibrate for a period to ensure complete precipitation forschung3r.chkahedu.edu.in. The precipitated material, containing the target peptide or a fraction enriched with it, is then collected, commonly by centrifugation forschung3r.chnih.govkahedu.edu.in. The supernatant, containing peptides or proteins that did not precipitate at that salt concentration, can be retained for further processing if the target compound remained soluble nih.gov. The collected precipitate is then typically redissolved in a suitable buffer for subsequent purification steps forschung3r.chnih.govkahedu.edu.in.
Following ammonium sulfate precipitation, preliminary fractionation often involves removing the high concentration of salt from the sample. Dialysis is a common method used for this purpose forschung3r.ch. In dialysis, the sample is placed within a semi-permeable membrane bag, and the bag is immersed in a buffer with a lower salt concentration forschung3r.ch. Small salt ions can freely pass through the membrane, while larger molecules like peptides and proteins are retained within the bag, effectively reducing the salt concentration in the sample forschung3r.ch.
While ammonium sulfate precipitation is effective for bulk separation and concentration, it is considered a preliminary step forschung3r.ch. It significantly reduces the volume and complexity of the sample but typically does not yield a pure preparation of a specific peptide like this compound forschung3r.ch. Further purification techniques, such as various forms of chromatography, are generally required to isolate this compound to homogeneity.
Advanced Structural Elucidation and Conformational Analysis of Hyfl L
Primary Sequence Determination of Hyfl L
The primary sequence of a peptide, the linear order of its amino acid residues, is fundamental to understanding its structure and function uzh.chrapidnovor.com. For this compound, this was achieved through a combination of tandem mass spectrometry and amino acid composition analysis.
Tandem Mass Spectrometry (MS/MS) for de novo Sequencing
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides, particularly valuable for de novo sequencing where the sequence is unknown bioinfor.comijbs.comnih.govbioinfor.comnih.govresearchgate.net. In MS/MS, a peptide ion is fragmented, and the masses of the resulting fragment ions are measured bioinfor.comnih.govbioinfor.comnih.govresearchgate.net. Fragmentation typically occurs along the peptide backbone, generating characteristic ion series, such as b-ions (containing the N-terminus) and y-ions (containing the C-terminus) bioinfor.comnih.gov. The mass differences between consecutive ions in a series correspond to the masses of individual amino acid residues, allowing the sequence to be deduced bioinfor.comnih.govresearchgate.net.
For this compound, MS/MS analysis of linearized peptide fragments was employed to determine its sequence nih.govresearchgate.netscispace.com. This approach allowed for the deduction of the complete amino acid sequence uq.edu.auchemrxiv.org. The sequence of this compound has been reported as GTPCAESCVYLPCFTGVIGCTCKDKVCYLN google.comnih.govuq.edu.au. Distinguishing between isobaric residues like isoleucine (I) and leucine (B10760876) (L), which have the same mass, can be challenging in standard MS/MS abterrabio.com. In some cases, differentiation is made based on homology with known sequences or through specific fragmentation methods that induce side-chain fragmentation diva-portal.orguq.edu.auabterrabio.com.
Role of Cysteine Residues in Disulfide Bond Formation
Cysteine residues play a critical role in the structure of this compound and other cyclotides due to their ability to form disulfide bonds google.comnih.govgoldaruco.comdiva-portal.orgresearchgate.netthermofisher.comsb-peptide.com. These covalent linkages between the sulfhydryl groups of cysteine residues are essential for establishing the cyclic structure and the characteristic cystine knot motif that defines cyclotides google.comnih.govgoldaruco.comdiva-portal.org. This compound contains six cysteine residues google.comgoldaruco.comdiva-portal.orgchemrxiv.orgnih.gov, which are involved in forming three disulfide bonds goldaruco.comdiva-portal.orgchemrxiv.orgnih.gov. The specific arrangement of these disulfide bonds is crucial for the peptide's three-dimensional fold and its exceptional stability goldaruco.comdiva-portal.orgresearchgate.net.
Disulfide Connectivity Mapping and Determination
Determining the specific pairing of cysteine residues involved in disulfide bonds is essential for understanding the complete three-dimensional structure and topology of this compound sciex.comaps.org. This process, known as disulfide mapping, typically involves chemical modification and enzymatic digestion strategies.
Chemical Reduction and Alkylation Strategies
Chemical reduction is a key step in disulfide mapping, involving the breaking of disulfide bonds to yield free sulfhydryl groups diva-portal.orgchemrxiv.orgsb-peptide.comnih.govnih.gov. Dithiothreitol (DTT) is a commonly used reducing agent for this purpose diva-portal.orgchemrxiv.orgnih.gov. Following reduction, the free cysteine thiols are typically alkylated to prevent their re-oxidation and to permanently modify these residues diva-portal.orgchemrxiv.orgsb-peptide.comnih.govnih.gov. Iodoacetamide (B48618) (IAA) is a frequent choice for alkylation, resulting in the formation of S-carbamidomethylated cysteine residues diva-portal.orgchemrxiv.orgsb-peptide.comnih.govnih.gov.
The mass increase upon reduction and alkylation provides valuable information about the number of cysteine residues involved in disulfide bonds diva-portal.orgchemrxiv.orgnih.gov. For this compound, a mass increase of 348 Da after reduction and alkylation with iodoacetamide confirms the presence of six cysteine residues, consistent with three disulfide bonds (each carbamidomethylated cysteine adds 58 Da) diva-portal.orgchemrxiv.orgnih.gov. This chemical modification also linearizes the cyclic peptide backbone, which is necessary for subsequent enzymatic digestion and MS/MS analysis diva-portal.orgresearchgate.netnih.gov.
Below is a conceptual representation of mass changes upon reduction and alkylation:
| Modification Step | Expected Mass Change per Disulfide Bond | Total Expected Mass Change for this compound (3 disulfide bonds) |
| Reduction (breaks S-S) | +2 Da (adds 2 H atoms) | +6 Da |
| Alkylation (adds -CH₂CONH₂) | +116 Da (2 cysteines * 58 Da/cysteine) | +348 Da |
Note: The mass change upon reduction alone is often difficult to measure directly due to subsequent steps, but the alkylation mass shift is a clear indicator of the number of free thiols created.
Enzymatic Digestion for Fragmentation Analysis
Once the disulfide bonds are reduced and the cysteines are alkylated, the linearized peptide is typically subjected to enzymatic digestion researchgate.netchemrxiv.orgnih.govelementlabsolutions.combroadinstitute.org. Proteolytic enzymes, such as trypsin, chymotrypsin, or EndoGluC, cleave the peptide backbone at specific amino acid residues, generating smaller peptide fragments researchgate.netchemrxiv.orgelementlabsolutions.combroadinstitute.org. Trypsin, for instance, cleaves after lysine (B10760008) and arginine residues, while EndoGluC specifically cleaves after glutamic acid residues nih.govelementlabsolutions.combroadinstitute.org.
For cyclotides like this compound, enzymatic digestion is crucial for producing fragments of suitable size for MS/MS analysis and for mapping disulfide connectivity researchgate.netchemrxiv.orgnih.gov. By analyzing the masses and sequences of overlapping fragments generated by different enzymes, researchers can piece together the complete sequence and determine which cysteine-containing fragments are linked by disulfide bonds in the native, folded peptide nih.govpearson.com. EndoGluC is particularly useful for cyclotides due to the presence of a conserved glutamic acid residue, which allows for specific cleavage and linearization uq.edu.aunih.gov. The resulting fragments are then analyzed by MS/MS to determine their sequences and identify the cysteine residues present in each fragment researchgate.netnih.gov. By comparing the fragments from the reduced and alkylated peptide with those from the intact peptide (if possible, though cyclotides are resistant to digestion when folded), the disulfide pairings can be inferred.
Table of this compound Sequence and Related Data
| Feature | Data |
| Primary Sequence | GTPCAESCVYLPCFTGVIGCTCKDKVCYLN google.comnih.govuq.edu.au |
| Number of Amino Acids | 29 (based on sequence) |
| Number of Cysteines | 6 google.comgoldaruco.comdiva-portal.orgchemrxiv.orgnih.gov |
| Number of Disulfides | 3 goldaruco.comdiva-portal.orgchemrxiv.orgnih.gov |
| Mass Increase upon Reduction and Alkylation (with IAA) | 348 Da diva-portal.orgchemrxiv.orgnih.gov |
Three-Dimensional Structural Determination of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of proteins and peptides in solution. scribd.com For cyclotides, including those similar to this compound, solution NMR is routinely used to obtain structural information. ufrgs.bruq.edu.au The technique relies on the magnetic properties of atomic nuclei to probe their local environment and connectivity. researchgate.net
While general applications of NMR in cyclotide research are well-established, specific published detailed solution structures of this compound determined solely by NMR were not found in the consulted literature. However, the sequence information and general cyclotide characteristics allow for the application of these standard NMR methodologies for its structural analysis in solution.
X-ray Crystallography for Solid-State Structures
X-ray crystallography is the primary method for determining the atomic and molecular structure of crystalline solids. nih.govnih.govuni.luwikidata.org This technique involves obtaining a high-quality crystal of the peptide, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. uni.luwikidata.org The diffraction data can be processed to produce a three-dimensional electron density map, from which the positions of atoms and their chemical bonds can be determined. uni.luwikidata.org
For cyclotides, X-ray crystallography provides complementary information to NMR by revealing the solid-state conformation and crystal packing. nih.govuni.lu This is particularly valuable for understanding how cyclotides might interact with membranes or other molecules in a crystalline environment. ufrgs.br The ordered, repeating arrangement of molecules in a crystal lattice is essential for X-ray diffraction to occur. nih.govuni.lu
Similar to NMR, while X-ray crystallography is a standard tool for structural biology and has been applied to various cyclotides, specific published reports detailing the X-ray crystal structure of this compound were not found in the consulted literature. The successful application of X-ray crystallography to this compound would require obtaining suitable crystals, which can be a significant challenge for peptides.
Conformational Stability Assessments
Cyclotides, including this compound, are renowned for their exceptional stability. ufrgs.brnih.govnih.gov This stability is a direct consequence of their cyclic backbone and the rigidifying effect of the cyclic cystine knot. ufrgs.brrna-society.orgresearchgate.netresearchgate.net The cyclic structure prevents exopeptidase degradation, while the knotted disulfide framework provides resistance to thermal, chemical, and enzymatic unfolding and denaturation. ufrgs.brnih.govnih.gov
Biosynthetic Pathways and Post Translational Processing of Cyclotides
Gene Architecture and Precursor Proteins of Cyclotides
Cyclotides are synthesized as precursor proteins encoded by genes found in various plant families, including Rubiaceae, Violaceae, Cucurbitaceae, Fabaceae, and Solanaceae. uq.edu.auacs.org The architecture of these precursor proteins is typically multi-domain, although variations exist between different plant families and cyclotide types. frontiersin.org Generally, from the N-terminus to the C-terminus, the precursor proteins feature several distinct regions. frontiersin.org
A basic general construction of a linear cyclotide precursor protein includes a non-repeated region and a repeated region. researchgate.net The non-repeated region typically involves an Endoplasmic Reticulum (ER) signal sequence and an N-terminal prodomain (NTPD). researchgate.net The repeated region can comprise one to three copies of the N-terminal repeat (NTR), the mature cyclotide domain (MCD), and the C-terminal tail (CTR). researchgate.net Each repetition in the repeated region can result in one mature cyclotide, which may be identical or different from other cyclotides encoded by the same precursor. researchgate.netresearchgate.net
However, some variations in this general architecture have been observed. For instance, cyclotides from the Fabaceae family can be encoded by "hijacked" genes where a cyclotide domain replaces part of an albumin gene, resulting in a chimeric precursor structure lacking the typical NTPD and NTR found in Rubiaceae and Violaceae precursors. uq.edu.auresearchgate.netnih.gov
Here is a simplified representation of typical cyclotide precursor protein architecture:
| Domain | Location | Description |
| Endoplasmic Reticulum (ER) Signal | N-terminus | Directs the protein to the ER for the secretory pathway. researchgate.netfrontiersin.orgresearchgate.net |
| N-terminal Prodomain (NTPD) / Pro-region | Following ER Signal | Variable in length and sequence; function not fully understood. researchgate.netresearchgate.netresearchgate.net |
| N-terminal Repeat (NTR) | Following Prodomain | Highly conserved within a species, less so between species. researchgate.netresearchgate.net |
| Mature Cyclotide Domain (MCD) | Following NTR | Contains the sequence of the mature cyclotide with conserved cysteines. researchgate.net |
| C-terminal Tail (CTR) | C-terminus | Short hydrophobic tail following the cyclotide domain. frontiersin.orgresearchgate.netnih.gov |
Note: The NTR, MCD, and CTR can be repeated multiple times in some precursors. researchgate.netdiva-portal.org
Endoplasmic Reticulum Signal Region
The biosynthesis of cyclotides begins with the synthesis of a precursor peptide on ribosomes. wikipedia.orgnih.gov These precursor proteins contain an N-terminal endoplasmic reticulum (ER) targeting signal sequence. pnas.orgresearchgate.netfrontiersin.org This signal sequence directs the nascent polypeptide chain into the ER, which is part of the secretory pathway. pnas.orgresearchgate.netresearchgate.net The presence of the ER signal sequence suggests that the folding and disulfide bond formation of the cyclotide domains likely occur within the ER lumen. pnas.orgnih.govresearchgate.net
Pro-Region and N-Terminal Repeat (NTR) Signal
Following the ER signal sequence is typically an N-terminal propeptide (NTPP) or pro-region. nih.govfrontiersin.org The length and sequence of this pro-region can be quite variable among different cyclotides and plant species. researchgate.netresearchgate.net While its precise function in cyclotide biosynthesis is not completely understood, it is part of the precursor protein that is cleaved off during processing. pnas.orgresearchgate.netresearchgate.net
The N-terminal Repeat (NTR) region is located after the pro-region and immediately precedes the mature cyclotide domain. nih.govfrontiersin.orgdiva-portal.org The NTR is characterized by relatively high sequence conservation within a particular plant species but shows lower similarity when compared across different species. researchgate.netresearchgate.net In some cyclotide precursors, the NTR and the mature cyclotide domain can be repeated in tandem, leading to the production of multiple cyclotide copies from a single precursor protein. diva-portal.orgmodares.ac.ir The NTR, along with the C-terminal tail, is thought to play a role in the excision and cyclization of the mature cyclotide domain, potentially by flanking and signaling the cleavage sites for processing enzymes through conserved amino acids. researchgate.net Studies using GFP in Nicotiana benthamiana have suggested that NTPP and NTR sequences may help in directing the proteins to the vacuole, where mature cyclotide cleavage is thought to occur. researchgate.net
Conserved Cysteine Residues and Mature Cyclotide Sequence
The mature cyclotide sequence is embedded within the precursor protein. pnas.org A defining feature of all cyclotides is the presence of six conserved cysteine residues within the mature cyclotide domain. researchgate.netnih.govmodares.ac.irpnas.org These cysteine residues are crucial for the formation of three disulfide bonds that establish the cyclic cystine knot (CCK) motif, which is fundamental to the structural stability of cyclotides. diva-portal.orgnih.govresearchgate.net All six cysteine residues in the precursor protein are typically located within the mature cyclotide domain. pnas.orgresearchgate.net The pattern and spacing of these conserved cysteine residues are a diagnostic characteristic of cyclotides. researchgate.netresearchgate.net The formation of these disulfide bonds is believed to occur in the endoplasmic reticulum, facilitated by disulfide isomerases. researchgate.netnih.gov
The mature cyclotide sequence is excised from the precursor protein through proteolytic cleavage events at both its N- and C-termini. pnas.orgdiva-portal.org The C-terminal cleavage site is often located next to a conserved Asn or Asp residue, which is typically preceded by a basic amino acid and followed by a residue with a small side chain (such as Gly, Ser, or Ala) and then a Leu. researchgate.net This conserved Asn or Asp residue in loop 6 of the cyclotide domain is particularly important for the subsequent biosynthetic cyclization. uq.edu.auacs.org
Enzymatic Machinery Involved in Cyclization
The process by which the mature cyclotide domain is excised and the peptide backbone is cyclized from the linear precursor is a key step in cyclotide biosynthesis. pnas.orgnih.gov This post-translational modification involves enzymatic activity. pnas.org
Mechanism of Head-to-Tail Ligation and C-Terminal Cleavage
The head-to-tail cyclization of the cyclotide backbone is proposed to occur concurrently with the cleavage of the C-terminal pro-peptide from the precursor protein. nih.govresearchgate.net This process is mediated by the AEP-like ligase through a transpeptidation reaction. nih.govresearchgate.net
The proposed mechanism involves the AEP recognizing the conserved Asn/Asp residue at the C-terminus of the cyclotide domain. acs.orgnih.gov The catalytic cysteine residue of the AEP acts as a nucleophile, attacking the amide carbonyl of the Asn/Asp residue. nih.gov This leads to the formation of a thioester acyl-enzyme intermediate, with the cyclotide domain now linked to the AEP through its C-terminus. researchgate.netnih.gov Subsequently, the free N-terminal amino group of the cyclotide domain performs a nucleophilic attack on the thioester bond, resolving the acyl-enzyme intermediate. researchgate.netnih.gov This intramolecular attack results in the formation of a new peptide bond between the original N-terminus (often a Gly or Ala residue) and the C-terminal Asn/Asp residue of the mature cyclotide sequence, thereby cyclizing the peptide backbone and simultaneously releasing the mature cyclic cyclotide from the precursor protein and the enzyme. nih.govresearchgate.netresearchgate.netigem.org The protease responsible for the N-terminal cleavage that precedes or is coordinated with cyclization has been identified as a papain-like protease. researchgate.netnih.gov
The efficiency of this enzymatic cyclization is influenced by factors such as pH, with acidic environments like the plant vacuole, where AEPs are often localized and activated, being conducive to the process. igem.orguq.edu.au
Here is a simplified representation of the proposed mechanism:
AEP recognizes the C-terminal Asn/Asp residue of the cyclotide domain in the precursor. acs.orgnih.gov
Catalytic cysteine of AEP attacks the carbonyl of the Asn/Asp, forming a thioester intermediate (cyclotide-Cys-AEP). researchgate.netnih.gov
The free N-terminus of the cyclotide attacks the thioester bond. researchgate.netnih.gov
A new peptide bond is formed between the N-terminus and the C-terminal Asn/Asp, resulting in a cyclic peptide. nih.govresearchgate.net
The mature cyclic cyclotide is released, and the AEP is regenerated. nih.gov
The precise order and coordination of N-terminal cleavage, disulfide bond formation, and C-terminal cleavage/cyclization during the entire biosynthetic process are still areas of ongoing research, but the central role of AEP-like ligases in the cyclization step is well-supported by experimental evidence. nih.govnih.govmodares.ac.ir
Oxidative Folding and Disulfide Bond Formation in planta
Oxidative folding is a critical step in cyclotide biosynthesis, leading to the formation of the three conserved disulfide bonds that establish the cyclic cystine knot motif. libretexts.org This process occurs within the oxidative environment of the ER lumen. Plant protein-disulfide isomerases (PDIs) are enzymes believed to play a significant role in catalyzing and guiding the correct formation and rearrangement of these disulfide bonds. Studies on other cyclotides, such as kalata B1, have shown that efficient oxidative folding in vitro can be influenced by factors like the concentration of redox reagents and the presence of hydrophobic cosolvents. The precise mechanisms and assisting proteins involved in the oxidative folding of Hyfl L in its native plant environment would likely follow this general pathway, although specific details may vary.
Cellular Compartmentalization and Storage of Cyclotides
Following oxidative folding in the ER, cyclotides undergo further processing and are then transported to their final cellular destination. Research indicates that cyclotides are primarily stored in the vacuole of plant cells. nih.gov This compartmentalization is supported by immunolocalization studies, which have visualized the distribution of cyclotides in various plant tissues and organs, including the epidermis and vascular tissue. The vacuolar storage of cyclotides is thought to be related to their role in plant defense, providing a reservoir of these protective peptides. The transport to the vacuole likely involves specific sorting signals within the precursor protein, although the exact mechanisms for cyclotides are still being investigated. nih.gov
Regulation of Cyclotide Biosynthesis and Expression in vivo
The expression and biosynthesis of cyclotides in plants are subject to regulation, allowing the plant to control the production of these defense molecules. Studies have shown that cyclotide expression can vary depending on the plant organ, tissue type, and in response to environmental factors and stress. For instance, higher expression levels of cyclotides have been observed in young leaves compared to mature leaves in Oldenlandia affinis. The production of individual cyclotides can be regulated at the gene expression level. Furthermore, the genetic networks regulating cyclotide expression appear to be sensitive and adaptable to prevailing growth conditions. While specific regulatory mechanisms controlling this compound biosynthesis have not been detailed, it is reasonable to infer that its production is also subject to similar regulatory controls within Hybanthus floribundus.
Chemical Synthesis and Bioengineering Approaches for Cyclotides with Relevance to Hyfl L Analogs
Solid-Phase Peptide Synthesis (SPPS) Methodologies
SPPS allows for the stepwise assembly of a linear peptide chain on a solid support nih.gov, nih.gov, nih.gov. This technique has been adapted and optimized for the synthesis of cyclotides, which are typically around 30 amino acids in length nih.gov.
Fmoc- and Boc-based Strategies
Two primary strategies dominate SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry nih.gov, nih.gov, guidetopharmacology.org. Both approaches involve the successive addition of protected amino acid derivatives to a growing peptide chain anchored to a resin nih.gov, nih.gov.
The Boc strategy utilizes a tert-butyloxycarbonyl group for temporary Nα-amine protection, which is removed by treatment with trifluoroacetic acid (TFA) nih.gov. While effective, this method requires highly toxic hydrogen fluoride (B91410) (HF) for the final cleavage of the peptide from the solid support and side-chain deprotection, making it less favored in industrial settings nih.gov.
The Fmoc strategy employs a 9-fluorenylmethoxycarbonyl group for Nα-amine protection, which is cleaved under milder basic conditions, typically using piperidine (B6355638) in dimethylformamide (DMF) nih.gov. The final cleavage from the resin and side-chain deprotection are usually achieved with neat TFA nih.gov. Fmoc-based SPPS is generally preferred due to the use of less corrosive reagents and its compatibility with automation nih.gov, guidetopharmacology.org. Fmoc chemistry also offers a wider selection of independently deprotected cysteine derivatives, which is advantageous for synthesizing cysteine-rich peptides like cyclotides that contain multiple disulfide bonds nih.gov.
Generation of Linear Precursors
SPPS methods are used to generate linear peptide precursors that correspond to the sequence of the desired cyclotide or analog nih.gov, nih.gov. The choice of solid support (resin) and linker is crucial as it determines the conditions required for cleavage of the peptide from the resin nih.gov. For instance, acid-labile resins like 2-chlorotrityl chloride (2-CTC) or Wang resins are often used with Fmoc chemistry, allowing cleavage under mild acidic conditions nih.gov, guidetopharmacology.org.
For cyclization via Native Chemical Ligation (NCL), the linear precursor needs to be synthesized with specific reactive groups, typically an N-terminal cysteine and a C-terminal α-thioester nih.gov, nih.gov, nih.gov, . While Boc chemistry has been traditionally used to generate peptide thioesters, Fmoc-compatible strategies have been developed more recently nih.gov. These include the use of specific linkers, such as the diaminobenzoic acid linker or sulfonamide safety-catch linkers nih.gov. Alternatively, linear precursors with side-chain protecting groups can be generated and subsequently cyclized in solution nih.gov, researchgate.net.
Cyclization and Oxidative Folding Techniques in vitro
Once the linear peptide precursor is obtained, the next critical steps in producing a functional cyclotide or analog are backbone cyclization and oxidative folding to form the characteristic disulfide bonds nih.gov, guidetopharmacology.org.
Intramolecular Native Chemical Ligation (NCL)
Intramolecular Native Chemical Ligation (NCL) is a widely used method for the head-to-tail cyclization of linear cyclotide precursors nih.gov, nih.gov, nih.gov, , researchgate.net. This chemoselective reaction occurs between an N-terminal cysteine residue and a C-terminal α-thioester group on the linear peptide nih.gov, nih.gov, nih.gov, plos.org. The reaction proceeds through a reversible transthioesterification, followed by an irreversible S-N acyl shift, resulting in the formation of a native amide bond at the ligation site nih.gov, guidetopharmacology.org, plos.org. NCL is advantageous because it can be performed in aqueous buffers at physiological pH and does not compromise the chirality of the C-terminal residue nih.gov.
Cyclotides contain six cysteine residues, offering several potential sites for NCL-mediated cyclization nih.gov, . Studies on cyclotides like kalata B1 and MCoTI-I/II have indicated that using cysteine residues located in loop 3 and loop 6 often provides better yields nih.gov.
Chemoenzymatic Ligation using Proteases and Trans-peptidases
Chemoenzymatic ligation offers an alternative approach for cyclotide cyclization, utilizing the catalytic activity of enzymes, primarily proteases and trans-peptidases nih.gov, ampere-society.org. These enzymes can catalyze the formation of a peptide bond in a highly specific manner nih.gov, ampere-society.org.
Proteases like trypsin have been successfully employed for the backbone cyclization of cyclotides, particularly those from the trypsin inhibitor subfamily like MCoTI-II nih.gov, nih.gov, nih.gov. This method can utilize folded linear precursors and does not necessarily require a C-terminal α-thioester nih.gov, nih.gov.
Asparaginyl endopeptidases (AEPs), also known as Asx ligases, are another class of enzymes that play a natural role in cyclotide biosynthesis in plants by mediating backbone cyclization researchgate.net, acs.org, nanobioletters.com, frontiersin.org. AEPs from cyclotide-producing plants, such as butelase 1 from Clitoria ternatea and OaAEP1 from Oldenlandia affinis, have been shown to efficiently cyclize linear peptide precursors in vitro nih.gov, researchgate.net, nanobioletters.com, frontiersin.org. These enzymes typically recognize a short C-terminal sequence motif frontiersin.org. Chemoenzymatic methods can be particularly useful for cyclizing peptides that are difficult to handle with chemical methods or for replicating natural biosynthetic pathways nih.gov, researchgate.net.
"Single-Pot" Cyclization and Folding Protocols
Traditionally, cyclization and oxidative folding were performed as sequential steps nih.gov. However, "single-pot" protocols have been developed to streamline the process, allowing both reactions to occur in the same reaction vessel nih.gov, nih.gov, bioregistry.io, researchgate.net.
In these protocols, the linear peptide precursor is subjected to conditions that promote both backbone cyclization (e.g., NCL) and the formation of disulfide bonds nih.gov, researchgate.net. The presence of a redox buffer, typically containing reduced and oxidized glutathione (B108866) (GSH/GSSG), is crucial for facilitating correct disulfide bond formation nih.gov, mdpi.com, bioregistry.io, researchgate.net. Carrying out the cyclization in the presence of reduced GSH as a thiol cofactor can efficiently accomplish both cyclization and folding in a single pot nih.gov, mdpi.com, bioregistry.io. This approach can lead to efficient production of folded cyclotides and is amenable to parallel synthesis, such as using the "tea-bag" approach for generating libraries of cyclotide analogs guidetopharmacology.org, researchgate.net, rcsb.org.
Oxidative folding itself is a critical step, where the reduced linear or cyclic peptide folds into its native three-dimensional structure with the correct disulfide connectivities researchgate.net, rcsb.org,. The folding pathway can be influenced by factors such as the concentration of redox reagents and the presence of organic solvents researchgate.net,. While some cyclotide subfamilies, like the Möbius family (e.g., kalata B1), tend to fold relatively well, others, such as the bracelet family (e.g., cycloviolacin O2), can be more challenging to fold correctly in vitro,,.
These chemical synthesis and bioengineering approaches provide versatile tools for the production of cyclotides and the design and synthesis of novel cyclotide analogs, including potential Hyfl L analogs, for various research and potential therapeutic applications.
Molecular Grafting and Cyclotide Scaffold Engineering
Molecular grafting involves inserting bioactive peptide sequences, or epitopes, into the stable scaffold of a cyclotide uq.edu.aunih.govxiahepublishing.comacs.orgnih.gov. This approach aims to stabilize the grafted epitope, potentially improving its pharmacokinetic properties and directing it to specific molecular targets, while leveraging the inherent stability of the cyclotide framework uq.edu.aunih.govxiahepublishing.comacs.orgnih.gov. Cyclotides, with their rigid CCK structure and flexible inter-cysteine loops, serve as versatile scaffolds for presenting these epitopes uq.edu.aunih.govxiahepublishing.comacs.orgoup.com.
The cyclotide structure consists of six loops connecting the six conserved cysteine residues uq.edu.auoup.comportlandpress.com. Loops 1 and 4 are generally highly conserved and integral to the cystine knot, making them less suitable for extensive modification oup.comportlandpress.com. However, loops 2, 3, 5, and 6 are more amenable to sequence variations and insertions, providing sites for grafting bioactive epitopes uq.edu.auoup.comportlandpress.com. The tolerance of cyclotide loops to a wide range of amino acid variations is a key factor enabling their use as grafting scaffolds oup.com.
Introduction of Bioactive Epitopes into Cyclotide Loops
Introducing bioactive epitopes into the loops of cyclotides allows for the creation of chimeric peptides with tailored pharmacological properties uq.edu.aunih.govxiahepublishing.comacs.orgwindows.net. This process involves replacing one or more of the natural loop sequences with a desired peptide sequence uq.edu.au. Epitope sequences of varying lengths, some reported up to 21 amino acids, have been successfully grafted into cyclotide scaffolds nih.gov. The goal is to constrain the grafted epitope within the stable cyclotide framework, locking it into a conformation that favors interaction with its target while benefiting from the scaffold's stability uq.edu.auacs.org.
Grafted cyclotides have been engineered to target a diverse range of molecules, including G protein-coupled receptors (GPCRs), a major class of drug targets nih.gov. Examples include cyclotides engineered to target melanocortin receptors for potential obesity treatment or to block protein-protein interactions relevant to cancer uq.edu.auacs.org. The ability to introduce complex epitopes, including sequences with additional disulfide bonds or non-standard amino acids, expands the potential of this approach nih.gov.
"Plug and Play" Synthetic Approaches for Grafted Cyclotides
While traditional chemical synthesis methods for grafted cyclotides often involve the challenges associated with the oxidative folding of the entire linear precursor containing the inserted epitope, modular "plug and play" synthetic approaches have been developed to address this nih.govresearchgate.netresearchgate.netacs.org. These methods aim to simplify the synthesis process, particularly for sequences that are difficult to fold nih.govresearchgate.netacs.org.
A key aspect of the "plug and play" approach is the ability to graft the bioactive epitope onto a pre-formed, often oxidized and cyclized, cyclotide-like scaffold nih.govresearchgate.netresearchgate.net. This circumvents issues related to the folding of the longer, modified linear peptide nih.govresearchgate.netresearchgate.net. By oxidizing the scaffold peptide prior to grafting the epitope, the method allows for the reliable insertion of structurally diverse sequences and facilitates rapid diversification of the scaffold nih.govresearchgate.netresearchgate.net. This modularity makes it easier to obtain grafted cyclotides, even those with complex epitopes, that might be challenging to synthesize using conventional methods nih.gov.
Influence of Sequence Variations on Native Fold Retention
This compound, a bracelet cyclotide found in Hybanthus floribundus, has the sequence GTPCAESCVYLPCFTGVIGCTCKDKVCYLN google.comuq.edu.augoogle.com. As a bracelet cyclotide, it lacks the cis-Pro bond in loop 5 characteristic of Möbius cyclotides encyclopedia.pubnih.govoup.comnih.gov. The sequence variations in the loops of this compound, compared to other cyclotides like kalata B1 or members of the trypsin inhibitor family, contribute to its specific structural and functional characteristics and influence its behavior during synthesis and folding oup.comnih.gov. Understanding the relationship between sequence and folding is an ongoing area of research aimed at improving the efficiency of cyclotide synthesis and engineering nih.gov.
Heterologous Expression Systems for Cyclotide Production
In addition to chemical synthesis, heterologous expression systems offer an alternative route for producing cyclotides, particularly for large-scale production and the generation of cyclotide libraries mdpi.comencyclopedia.pubnih.govresearchgate.net. This biological approach involves expressing cyclotide precursor proteins in host organisms, which then process the precursors to yield mature, cyclized peptides mdpi.comnih.govresearchgate.net.
Mechanistic Investigations of Cyclotide Activity: Insights Beyond Direct Applications
Interactions with Biological Membranes and Disruption Mechanisms
A key aspect of cyclotide activity involves their interaction with biological membranes. This interaction is considered a critical component of their mechanism of action, leading to diverse biological effects such as insecticidal, antimicrobial, and cytotoxic activities. Studies indicate that cyclotides can bind directly to phospholipid bilayers, leading to membrane disruption.
Pore Formation Models
The interaction of cyclotides with cell membranes is often associated with the formation of pores. This pore-forming mechanism is supported by biophysical studies. Cyclotides are proposed to approach the membrane surface and bind, potentially as monomers or oligomers. Following binding, they progressively insert into the lipid bilayer, leading to pore formation. Two primary models, the "barrel-stave" and "toroidal" pore models, have been proposed to describe the mechanism of pore formation by cyclotides. In the toroidal pore model, peptides remain in contact with the lipid headgroups as they penetrate the bilayer. At higher concentrations, the interaction can lead to membrane destabilization and even solubilization.
Specificity for Phosphoethanolamine (PE)-Type Lipids
A significant finding in the study of cyclotide-membrane interactions is their specificity for phosphoethanolamine (PE)-type lipids. Cyclotides exhibit selective binding to membranes containing PE-phospholipids compared to those lacking them. This specificity is observed across a range of native cyclotides from different subfamilies, including the Möbius and bracelet subfamilies. The binding affinity of cyclotides for membranes is markedly increased in the presence of PE lipids. This specific interaction with PE is thought to be crucial for cyclotide activity and is consistent with their proposed role in targeting insect cell membranes, which are rich in PE lipids. A specific binding site for PE has been identified on the surface of some cyclotides, such as kalata B1.
Influence of Hydrophobicity on Membrane Interactions
Hydrophobic interactions also play a crucial role in the membrane binding and activity of cyclotides. Cyclotides, particularly those from the Möbius and bracelet subfamilies, possess solvent-exposed hydrophobic residues that contribute to their membrane-binding properties. While hydrophobic forces contribute significantly to the formation of cyclotide-lipid complexes, specific binding to the PE-lipid headgroup is also required. The arrangement of hydrophobic and hydrophilic patches on the surface of folded cyclotides contributes to their amphipathic character, similar to some antimicrobial peptides. The hydrophobic patch is implicated in the bioactivity of cyclotides by interacting with and disrupting the bacterial membrane, facilitating entry into the cell. Studies have shown that a cyclotide's hydrophobic patch surface area is important for its bioactivity.
Protein-Protein Interaction Modulations
Beyond their direct interactions with membranes, cyclotides have also been shown to modulate protein-protein interactions (PPIs). Their stable scaffold makes them attractive candidates for targeting challenging intracellular PPIs.
Targeting G Protein-Coupled Receptors (GPCRs)
Cyclotides have emerged as potential modulators of G protein-coupled receptors (GPCRs), a major class of drug targets. Some cyclotides have been reported to bind to and modulate the activity of GPCRs, including the oxytocin (B344502) and vasopressin V1a receptors (Class A GPCRs) and the corticotropin (B344483) releasing factor type 1 receptor (a Class B GPCR). The unique structural features and stability of cyclotides make them promising scaffolds for designing novel peptide ligands targeting GPCRs. While cyclotides primarily interact with PE-rich membranes, GPCRs have been identified as another target.
Inhibition of Proteolytic Enzymes
Certain cyclotides, particularly those from the trypsin inhibitor subfamily, are known for their potent inhibitory activity against proteolytic enzymes. These cyclotides can act as inhibitors of various serine proteinases, including trypsin, chymotrypsin, matriptase, and beta-tryptase. The stable cyclic cystine knot structure of cyclotides contributes to their resistance to proteolytic degradation, making them particularly suited for targeting proteases with high affinity and selectivity. Studies have also identified cyclotides that inhibit human prolyl oligopeptidase (POP), a serine protease considered a therapeutic target for neurodegenerative diseases.
Modulation of Intracellular Pathways
While research into the precise mechanisms by which Hyfl L modulates intracellular pathways is ongoing, studies on cyclotides in general suggest potential avenues of action. Cyclotides are known to interact with biological membranes, and this interaction is often considered a primary step in their activity. google.comntu.edu.sg Membrane perturbation by cyclotides can lead to downstream effects on intracellular processes. Although direct evidence detailing this compound's specific impact on intracellular signaling cascades or other internal cellular mechanisms is limited in the provided search results, the membrane-active properties observed in other cyclotides suggest that this compound may exert its biological effects, at least in part, through interactions with cellular membranes that subsequently influence intracellular pathways. google.comntu.edu.sg
Proposed Roles in Plant Defense Mechanisms
This compound is proposed to participate in plant defense mechanisms. cpu-bioinfor.org Its presence in various plant tissues, including tubers, stems, axillary and young floral buds, sepals, petals, stamens, and carpels, but not in roots, stolons, shoot apex meristem, or young leaves, suggests a tissue-specific role in defense. cpu-bioinfor.org
Insecticidal Activities
This compound has demonstrated insecticidal activity. cpu-bioinfor.org Specifically, it has been shown to be insecticidal when consumed by D. melanogaster larvae. cpu-bioinfor.org This activity supports its proposed role in protecting plants from insect herbivory.
Antimicrobial Activities
This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. cpu-bioinfor.org While this compound causes rapid aggregation of both types of bacteria, this aggregation is not correlated with its antimicrobial activity. cpu-bioinfor.org Detailed research findings on its antimicrobial efficacy include minimum inhibitory concentrations (MIC) and half maximal effective concentrations (EC50) against several microbial strains. cpu-bioinfor.org
| Microorganism | Type | Metric | Concentration |
| Listeria monocytogenes | Gram-positive | MIC | 10 µg/mL |
| Listeria innocua | Gram-positive | MIC | 10 µg/mL |
| Listeria ivanovii | Gram-positive | MIC | 10 µg/mL |
| Clavibacter michiganensis | Gram-positive | EC50 | 1 µM |
| Ralstonia solanacearum (rfa-) | Gram-negative | EC50 | 30 µM |
| Rhizobium meliloti | Gram-negative | EC50 | 8 µM |
| Botrytis cinerea | Fungi | EC50 | 2 µM |
| Fusarium solani | Fungi | EC50 | 3 µM |
| Fusarium culmorum | Fungi | EC50 | 2 µM |
| Fusarium oxysporum f. sp. conglutinans | Fungi | EC50 | 10 µM |
| Fusarium oxysporum f. sp. lycopersici | Fungi | EC50 | 20 µM |
| Plectosphaerella cucumerina | Fungi | EC50 | 10 µM |
| Colletotrichum graminicola | Fungi | EC50 | 10 µM |
| Colletotrichum lagenarium | Fungi | EC50 | 10 µM |
| Bipolaris maydis | Fungi | EC50 | 20 µM |
| Aspergillus flavus | Fungi | EC50 | 20 µM |
| Data compiled from search result cpu-bioinfor.org. |
Anthelmintic and Molluscicidal Properties
Information specifically detailing the anthelmintic and molluscicidal properties of this compound was not explicitly found in the provided search results. While cyclotides in general are known for a range of biological activities, including potential anthelmintic effects, the available data focuses on this compound's insecticidal and antimicrobial actions.
Computational and Theoretical Studies on Cyclotides
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional structures, conformational behavior, and interactions of cyclotides at the atomic level. thegoodscentscompany.comnih.govnanobioletters.com These techniques provide insights into the dynamic nature of cyclotides and their complexes with other molecules.
Prediction of Three-Dimensional Structures
Predicting the three-dimensional (3D) structures of cyclotides is a crucial step in understanding their function and designing new analogs. Computational approaches are employed to determine these structures, particularly when experimental data is limited. Methods such as homology modeling, which uses known structures of related peptides as templates, have been utilized. nanobioletters.com Additionally, advancements in artificial intelligence and machine learning algorithms, such as AlphaFold, are being explored for predicting cyclotide structures. thegoodscentscompany.comnih.gov Databases like CyBase serve as sources for cyclotide sequences and structural information, aiding in these predictions. thegoodscentscompany.comnanobioletters.com
Ligand-Cyclotide Binding Predictions
Computational methods are vital for predicting how cyclotides interact with potential target molecules, such as proteins or lipid membranes. Molecular docking is a common technique used to predict the binding poses and initial binding affinities of cyclotides to their targets. thegoodscentscompany.comnih.govnanobioletters.com Following docking, molecular dynamics simulations are often performed to refine the binding poses, evaluate the stability of the complex over time, and obtain more accurate estimates of binding free energies. thegoodscentscompany.comnih.govnanobioletters.com Methods like Molecular Mechanics/Poisson−Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are applied to calculate the binding free energy, providing quantitative insights into the strength of cyclotide-ligand interactions. thegoodscentscompany.comnih.govnanobioletters.com These studies have been applied to investigate cyclotide interactions with various targets, including bacterial proteins like neuraminidase and PorB porin, HIV gp120, and amyloid fibrils. thegoodscentscompany.comnih.govnanobioletters.com Analysis of interaction types, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, helps elucidate the molecular basis of cyclotide activity. nanobioletters.com
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models aim to establish mathematical relationships between the structural and physicochemical properties of molecules and their biological activities. For cyclotides, QSAR modeling is used to understand how variations in amino acid sequence and resulting structural features influence their potency and selectivity, particularly in membrane interactions which are central to many cyclotide activities.
Correlation of Physicochemical Properties with Biological Activity
QSAR models for cyclotides correlate various physicochemical properties with observed biological activities, such as cytotoxicity, antimicrobial, or anthelmintic effects. Key properties considered include lipophilicity, electrostatic potential, and hydrogen bonding characteristics. By quantifying these properties and relating them to activity data, researchers can identify the molecular features that are crucial for a particular biological effect. Studies have shown that properties like lipophilic and positively charged surface areas are often correlated with membrane-disrupting activities.
Molecular Surface Area and Property Distribution Analysis
Analysis of the molecular surface area and the distribution of physicochemical properties on the cyclotide surface is a critical aspect of QSAR modeling. This involves considering not only the total extent of a property (scalar value, e.g., total lipophilic surface area) but also its spatial arrangement and asymmetry (moment). The distribution of lipophilic and electrostatic properties on the cyclotide surface significantly influences their interaction with lipid membranes. QSAR models that incorporate descriptors accounting for both the magnitude and the distribution of these surface properties have been developed to better explain and predict cyclotide activity. For instance, the asymmetric distribution of lipophilic and positively charged surfaces has been suggested to be important for the membrane-disrupting activity of cyclotides. Studies on cyclotides from Hybanthus enneaspermus, including Hyen L, have indicated that their interaction with specific lipid membranes correlates with their cytotoxicity, highlighting the importance of physicochemical properties in their mechanism of action.
Bioinformatics for Cyclotide Discovery and Sequence Analysis
Bioinformatics plays a crucial role in unraveling the diversity and potential of cyclotides. By applying computational tools to biological data, researchers can identify novel cyclotide sequences, analyze their characteristics, and understand their evolutionary relationships.
Genomic and Transcriptomic Mining for Cyclotide Precursors
The discovery of new cyclotides often begins with the in silico mining of plant genomes and transcriptomes. Cyclotides are ribosomally synthesized as precursor proteins that undergo post-translational modifications, including backbone cyclization and disulfide bond formation. nih.govnih.govwikipedia.org These precursor proteins typically contain conserved regions, such as an endoplasmic reticulum (ER) signal sequence, a propeptide domain, the mature cyclotide domain(s), and a C-terminal flanking region. nih.govnih.gov
Bioinformatic workflows involve retrieving genomic or transcriptomic data and using sequence alignment and pattern recognition algorithms to search for sequences encoding these characteristic precursor domains. nih.govresearchgate.netresearch-nexus.net This approach allows for the identification of potential novel cyclotide precursors and mature cyclotide sequences even before their experimental isolation and characterization. nih.govacs.org For instance, in silico mining of 15 plant genomes and transcriptomes successfully identified 903 mature cyclotide domains across four subfamilies. research-nexus.nettandfonline.com Transcriptome mining, specifically, has enabled the characterization of cyclotide precursor architecture and the identification of processing sites crucial for biosynthesis. acs.org This method has led to the discovery of a large number of new ribosomal natural products, including cyclotides. nih.govnih.gov
Hyfl L, a cyclotide found in Hybanthus floribundus, was identified through studies involving the extraction and purification of cyclotides from plant material, followed by sequence determination using techniques like tandem mass spectrometry. nih.gov The identification of other Hyfl cyclotides (Hyfl A-C, D-E, I-M) from H. floribundus also utilized strategies based on the knowledge of generic cyclotide precursor structures and conserved elements within the ER signal sequence, highlighting the importance of understanding precursor architecture in cyclotide discovery. nih.gov
Databases and Resources for Cyclotide Sequences (e.g., CyBase)
Managing the rapidly increasing number of identified cyclotide sequences and associated data requires specialized databases. CyBase (www.cybase.org.au) is a prominent curated database and information source specifically designed for backbone-cyclized proteins, including cyclotides. nih.govcybase.org.aucncb.ac.cnnih.govrsc.orgoup.com
CyBase provides a centralized repository for information on the amino acid and nucleic acid sequences, structures, and activities of cyclic proteins. nih.govcncb.ac.cn It addresses the unique challenges of managing and searching topologically circular sequences. nih.gov The database incorporates naturally occurring cyclic proteins, synthetic derivatives, grafted analogues, and acyclic permutants. nih.govnih.gov Tools are available within CyBase for searching the database, comparing sequences, and visualizing cyclic domains. cybase.org.au CyBase has grown significantly since its inception, incorporating data from various sources and providing tools useful for the visualization, characterization, and engineering of cyclic proteins. cncb.ac.cnoup.com Other databases, such as CyclicPepedia, also include cyclotides among their collection of natural and synthetic cyclic peptides, offering information on structures, sequences, properties, and relevant literature. genophore.com
While this compound is known to be a cyclotide from Hybanthus floribundus, specific detailed entries solely for this compound across all features might be integrated within these databases as part of the broader cyclotide collection. Searching CyBase or similar resources would be the primary method to access its sequence and any available structural or activity data.
Artificial Intelligence and Machine Learning Applications in Cyclotide Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in cyclotide research to accelerate various stages of the discovery and development pipeline, from sequence analysis to bioactivity prediction. contractlaboratory.comnih.gov
Automated Sequence Design and Optimization
AI and ML models are being developed to predict cyclotide-like sequences from biological data and to automate the design and optimization of novel cyclotide sequences with desired properties. contractlaboratory.com These models can analyze large datasets to identify conserved motifs and predict features like folding potential and stability. contractlaboratory.com
Platforms and approaches like DeepCyclo and peptide-generative transformers are being explored for automated sequence design and in silico structure-activity relationship (SAR) optimization. contractlaboratory.com Computational protocols combining molecular modeling techniques with algorithms like genetic algorithms have been used to automate the design of new cyclotides with improved binding affinities to specific targets. researchgate.netplos.orgnih.gov This computational design represents an alternative tool for modifying peptides, including stable peptides like cyclotides, before the synthesis process. researchgate.netplos.orgnih.gov The inherent tolerance of the cyclotide scaffold to sequence variations, aside from the conserved cysteine residues, makes them excellent candidates for such computational design efforts. acs.org
For this compound, while specific AI/ML-driven design studies focusing solely on this cyclotide were not prominently found in the search results, the general principles of automated sequence design and optimization using computational methods are applicable to engineering this compound or designing novel cyclotides based on its scaffold for specific applications.
Advanced Analytical Techniques for Cyclotide Research
Spectroscopic Methods for Structural Characterization
Spectroscopic methods are indispensable tools in cyclotide research for determining their primary sequence, confirming their cyclic nature, and characterizing their secondary and tertiary structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, plays a predominant role in determining the high-resolution three-dimensional structures of cyclotides in solution. nih.govnih.gov The structural complexity introduced by the cyclic backbone and the cyclic cystine knot necessitates advanced NMR techniques for complete resonance assignment and structural elucidation. nih.govnih.gov
2D NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely employed. nih.govresearchgate.net TOCSY helps in identifying spins that are coupled through bonds, allowing for the assignment of resonances within individual amino acid residues. NOESY, on the other hand, detects through-space correlations between protons that are in close proximity, providing crucial distance constraints for determining the peptide's three-dimensional fold and the arrangement of disulfide bonds. nih.gov
Analysis of Hα chemical shifts derived from NMR spectra can provide a "structural signature" for cyclotides and indicate the presence of secondary structure elements like beta-sheets. nih.govnih.gov For instance, studies on kalata B1 (kB1), a well-characterized cyclotide, have utilized high-resolution NMR to resolve the precise location of its three disulfide bonds and understand its folding patterns and conformational dynamics. nih.govresearchgate.net While specific detailed NMR data for Hyfl L are not extensively reported in the immediate search results, these established NMR methodologies are directly applicable to determining its precise solution structure and confirming the correct formation of its cyclic and knotted topology. nih.govnih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure
In the far-UV region (typically 185-240 nm), the CD spectrum is sensitive to the conformation of the peptide backbone and can provide information on the presence and proportion of regular secondary structures such as alpha-helices, beta-sheets, turns, and random coils. nih.govrcsb.org Cyclotides are known to contain beta-sheet structures stabilized by the cystine knot. nih.govnih.gov CD spectroscopy can be used to monitor the characteristic beta-sheet content of cyclotides and assess changes in secondary structure upon environmental changes (e.g., temperature, solvent) or interaction with membranes. nih.govnih.govwikidata.org
Biophysical Techniques for Interaction Studies
Biophysical techniques are essential for investigating the interactions of cyclotides with biological membranes and other potential targets, which are believed to be crucial for their diverse bioactivities. uq.edu.aunih.govguidetopharmacology.orgguidetoimmunopharmacology.org
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to directly measure the heat released or absorbed during molecular binding events. rcsb.orgnextmovesoftware.com This allows for the determination of complete thermodynamic parameters of the interaction in a single experiment, including the binding constant (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). guidetopharmacology.orgrcsb.orgnextmovesoftware.com
In cyclotide research, ITC is employed to study the binding of cyclotides to model membranes, such as lipid vesicles or micelles. guidetopharmacology.orgwikipedia.org These studies provide quantitative thermodynamic data that help to understand the driving forces behind cyclotide-membrane interactions. For example, ITC studies on kalata B1 and kalata B2 have shown that their binding to phosphatidylethanolamine (B1630911) (PE)-containing lipid bilayers is predominantly entropy-driven and associated with a negative heat capacity, characteristic of the hydrophobic effect. guidetopharmacology.org This indicates that hydrophobic forces play a significant role in mediating the interaction between cyclotides and membranes. guidetopharmacology.org ITC can also be used to assess how mutations in cyclotide sequences affect binding thermodynamics, providing insights into structure-activity relationships. guidetopharmacology.orgwikipedia.org
Quartz Crystal Microbalance with Dissipation (QCM-D)
Quartz Crystal Microbalance with Dissipation (QCM-D) is a surface-sensitive technique that measures the mass adsorbed onto a sensor surface and provides information about the viscoelastic properties of the adsorbed layer. bioregistry.iowikipedia.orgguidetoimmunopharmacology.orgresearchgate.net When a molecule binds to the quartz crystal sensor, it changes the resonant frequency, which is proportional to the attached mass. bioregistry.iowikipedia.org Simultaneously, the dissipation of the oscillation provides insights into the rigidity or softness of the adsorbed layer. bioregistry.iowikipedia.orgresearchgate.net
QCM-D is particularly useful for studying the interaction of cyclotides with supported lipid bilayers, which serve as models for cell membranes. guidetopharmacology.orgciteab.comebi.ac.ukciteab.com By monitoring the changes in frequency and dissipation upon the addition of cyclotides, researchers can gain real-time information about the kinetics of binding, the amount of peptide associated with the membrane, and whether the peptide is simply adsorbing to the surface or inserting into the lipid bilayer. guidetopharmacology.orgwikipedia.org QCM-D data can indicate membrane disruption or pore formation induced by cyclotides. Studies using QCM-D have supported the understanding that cyclotides insert into lipid bilayers, and the technique can be used to study complex binding events and the viscoelastic changes in the membrane upon cyclotide interaction. guidetopharmacology.orgciteab.comebi.ac.ukciteab.com
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is another label-free technique widely used to study the binding kinetics and affinity of molecular interactions, including peptide-membrane interactions. uq.edu.aunih.govguidetopharmacology.orgguidetoimmunopharmacology.org SPR measures changes in the refractive index near a sensor surface, which occur when molecules bind to a ligand immobilized on the surface.
In the context of cyclotide research, SPR is frequently used to evaluate the binding of cyclotides to model lipid bilayers immobilized on the sensor chip. nih.govguidetopharmacology.orgguidetoimmunopharmacology.org This allows for the determination of association and dissociation rate constants, and thus the equilibrium binding constant (affinity). SPR studies have demonstrated that cyclotides exhibit selective binding to lipid bilayers containing specific phospholipids, such as phosphatidylethanolamine (PE). nih.govguidetopharmacology.orgguidetoimmunopharmacology.org This selective interaction is believed to contribute to their mechanism of action, particularly their membrane-disrupting activities. nih.govguidetoimmunopharmacology.org SPR can also be used to compare the binding properties of different cyclotides or cyclotide mutants to various membrane compositions, helping to elucidate the structural features responsible for membrane targeting and activity. guidetoimmunopharmacology.org
These advanced analytical techniques, including NMR, CD, ITC, QCM-D, and SPR, collectively provide a comprehensive suite of tools for the detailed structural and biophysical characterization of cyclotides like this compound, enabling a deeper understanding of their unique properties and mechanisms of action.
Neutron Reflectometry for Membrane Interactions
Neutron reflectometry is a powerful biophysical technique used to study the structure of thin films, including lipid bilayers and their interactions with peptides and proteins, under conditions close to physiological relevance nih.govacs.org. It provides information about the depth of insertion of molecules into membranes and changes in membrane structure upon interaction nih.govacs.org.
In cyclotide research, neutron reflectometry has been employed to gain mechanistic insight into how these peptides interact with lipid bilayers, which is believed to be a critical component of their mechanism of action nih.govnih.gov. Studies using prototypical cyclotides like kalata B1 and kalata B2 have demonstrated that cyclotides can bind to and insert into lipid bilayers nih.govnih.gov. This insertion is suggested to be a progressive process, where cyclotides initially bind to the membrane surface, then insert into the outer leaflet, and subsequently penetrate through the membrane, potentially leading to pore formation nih.govnih.gov. At higher concentrations, cyclotides can cause destabilization of membranes nih.govnih.gov.
Neutron reflectivity profiles, obtained by measuring the intensity of reflected neutrons as a function of the scattering vector, provide data that can be analyzed to determine the scattering length density profile across the membrane nih.gov. This profile reveals the distribution of different components (lipids, water, peptide) within the bilayer and allows for the determination of the peptide's location and its effect on membrane thickness and hydration nih.gov. Studies have indicated that cyclotide insertion is influenced by both hydrophobic interactions with lipid tails and specific interactions with lipid headgroups, such as phosphoethanolamine nih.govnih.gov.
While specific neutron reflectometry data for this compound were not found in the consulted literature, the application of this technique to other cyclotides provides a framework for understanding how this compound, as a member of this class, might interact with cellular membranes. The data derived from neutron reflectometry experiments, such as scattering length density profiles and calculated insertion depths, are typically presented graphically nih.gov. A summary of findings from such studies on other cyclotides is presented below:
| Cyclotide | Membrane Composition | Key Findings from Neutron Reflectometry | Source |
| Kalata B1 | Phosphoethanolamine-containing bilayers | Inserts into the outer leaflet and penetrates the bilayer, leading to pore formation at sufficient concentrations. Interaction involves hydrophobic and headgroup forces. | nih.govnih.gov |
| Kalata B2 | Phosphoethanolamine-containing bilayers | Similar insertion and pore formation behavior to kalata B1. | nih.govnih.gov |
| Other Cyclotides | Lipid Bilayers (general) | Can insert deeply into lipid bilayers and form membrane pores. nih.gov Aggregation in membrane environments is possible. uq.edu.au | nih.govuq.edu.au |
These findings highlight the utility of neutron reflectometry in providing detailed structural information on cyclotide-membrane interactions at the molecular level.
Immunohistochemistry for Cellular Localization
Immunohistochemistry (IHC) is a technique that utilizes antibodies to specifically detect and visualize the location of proteins or peptides within cells and tissues researchgate.netnih.gov. This method is invaluable for determining the spatial distribution of cyclotides in plants and understanding their potential physiological roles researchgate.netnih.govnih.gov.
In cyclotide research, immunohistochemistry has been applied to investigate the tissue and cellular localization of cyclotides in various plant species researchgate.netnih.govnih.gov. By raising antibodies against specific cyclotides or cyclotide classes, researchers can probe plant tissue sections to identify where these peptides accumulate researchgate.netnih.gov.
Studies using immunohistochemistry have revealed that cyclotides are often localized in tissues that are vulnerable to pathogen attacks, supporting their proposed role in plant defense researchgate.netnih.govnih.gov. For example, cycloviolacin O2, a bracelet cyclotide, has been shown to accumulate in the epidermis of leaves and petioles in Viola odorata and Viola uliginosa researchgate.netnih.gov. Cyclotides have also been detected in vascular tissues (phloem) in various plant organs researchgate.net.
Furthermore, double immunostaining techniques have indicated that cyclotides are often stored in the vacuole within plant cells researchgate.net. This cellular compartmentalization is consistent with a defense function, where cyclotides may be stored at high concentrations in the vacuole and released upon tissue damage caused by pests or pathogens researchgate.net.
While specific immunohistochemistry studies focusing on the localization of this compound in Hybanthus floribundus were not found, the application of this technique to other cyclotides provides insights into the general patterns of cyclotide distribution in plants. The findings from immunohistochemistry studies contribute to understanding the in planta function of cyclotides by correlating their presence in specific tissues and cellular compartments with potential biological roles researchgate.netnih.govnih.gov.
A summary of typical cyclotide localization findings using immunohistochemistry is presented below:
| Cyclotide Class/Example | Plant Species | Localization Findings | Source |
| Bracelet cyclotides | Viola odorata, V. uliginosa | High concentration in leaf and petiole epidermis; also found in vascular tissue (phloem). | researchgate.netnih.gov |
| Gere cyclotides | Geophila repens | Localized in the epidermis of leaves and petioles. | nih.gov |
| Cyclotides (general) | Various plants | Often stored in the vacuole within cells. | researchgate.net |
These immunohistochemistry studies provide valuable spatial information that complements biochemical and functional analyses of cyclotides.
Future Perspectives and Emerging Research Directions
Unraveling Undiscovered Cyclotide Diversity
Despite hundreds of cyclotides being identified and cataloged in databases like CyBase, the full extent of cyclotide diversity across the plant kingdom is far from being realized. Estimates suggest that the cyclotide family could encompass tens of thousands, potentially exceeding 50,000 to 150,000 distinct members. nih.govuq.edu.auxiahepublishing.comfrontiersin.orgnih.gov
Future research will focus on more comprehensive and systematic exploration of plant species, particularly those from known cyclotide-producing families such as Violaceae, Rubiaceae, Cucurbitaceae, Fabaceae, and Solanaceae, as well as investigating other plant families that may also contain these peptides. nih.govxiahepublishing.comresearchgate.net Advances in high-throughput sequencing technologies, including transcriptomics and genomics, coupled with sophisticated peptidomic techniques like MALDI-TOF/TOF and LC-MS/MS, are proving instrumental in the in silico and experimental discovery of novel cyclotide sequences and their post-translational modifications. frontiersin.orgnih.govresearchgate.netacs.org For instance, transcriptomic analysis has revealed a large number of novel cyclotide precursor sequences in species like Viola pubescens. frontiersin.org
Understanding this vast diversity is crucial as different cyclotides, such as Hyfl L isolated from Hybanthus floribundus, exhibit varied sequences in their loop regions, contributing to a wide range of biological activities. nih.govuq.edu.auxiahepublishing.comnih.govresearchgate.netuq.edu.aucpu-bioinfor.orgcpu-bioinfor.orgntu.edu.sggoogle.comnih.govucsm.edu.pe Future efforts will aim to correlate this sequence diversity with structural variations and functional properties, potentially uncovering cyclotides with novel bioactivities relevant to agriculture and medicine. xiahepublishing.com
Elucidating Remaining Gaps in Cyclotide Biosynthesis
Significant progress has been made in understanding cyclotide biosynthesis, particularly the role of asparaginyl endopeptidases (AEPs) in the crucial cyclization step. nih.govrsc.orgacs.org However, key gaps in the complete biosynthetic pathway still exist. Future research will delve deeper into the early stages of cyclotide production, including the N-terminal processing events that precede cyclization. nih.gov The precise mechanisms by which linear cyclotide precursors are processed and folded within the plant secretory pathway before cyclization are still under investigation. acs.orgpnas.org
Identifying all the enzymes and factors involved in disulfide bond formation and the intricate process of achieving the cyclic cystine knot topology is another critical area. uq.edu.auuq.edu.au Furthermore, understanding the genetic regulation and environmental factors that influence cyclotide expression in plants will be vital for optimizing their production. uq.edu.auuq.edu.au Research into these biosynthetic pathways could pave the way for more efficient recombinant production of cyclotides, including specific ones like this compound, in heterologous systems. uq.edu.auuq.edu.autandfonline.com
Development of Novel Cyclotide Scaffolds with Enhanced Properties
The inherent stability of the cyclotide scaffold makes them attractive templates for peptide engineering and drug design. xiahepublishing.comnih.govresearchgate.net Future research will focus on developing novel cyclotide scaffolds with enhanced or tailored properties. This involves leveraging the tolerance of cyclotides to sequence substitutions in their loop regions to graft foreign epitopes or modify existing sequences. uq.edu.auxiahepublishing.comnih.govtandfonline.com
Efforts are directed towards improving characteristics such as target selectivity, cell penetration, and in vivo stability. nih.govresearchgate.netnih.govfrontiersin.org Rational design and directed evolution approaches, guided by structure-activity relationship studies, will be crucial in creating engineered cyclotides with desired pharmacological profiles. nih.govresearchgate.netrsc.orgresearchgate.netcontractlaboratory.com The development of combinatorial libraries based on cyclotide frameworks, including the bracelet subfamily to which this compound belongs, will facilitate high-throughput screening for variants with optimized activities. researchgate.netresearchgate.netcontractlaboratory.com Overcoming challenges related to the correct folding of grafted cyclotides remains a key area of focus. rsc.org
Exploration of Cyclotides as Tools for Fundamental Biological Research
Beyond their potential as therapeutics and pesticides, cyclotides are valuable tools for probing fundamental biological processes. Their stable and well-defined structures, coupled with the ability to tolerate sequence modifications, make them ideal probes for studying membrane interactions, enzyme function, and receptor binding. acs.orgscispace.comnih.gov
Future research will utilize cyclotides to gain deeper insights into the molecular mechanisms underlying various biological phenomena. This includes employing them to investigate peptide-membrane interactions and membrane biology, elucidate biosynthetic cyclization pathways, study the biological functions of proteases, and analyze receptor binding specificity. researchgate.netacs.orgscispace.comnih.govfrontiersin.org Engineered cyclotides can serve as specific inhibitors or activators of biological targets, aiding in deciphering complex cellular pathways. researchgate.netscispace.comfrontiersin.org The use of labeled cyclotides, including those with isotopic labels, will facilitate structural and interaction studies using techniques like NMR spectroscopy. nih.govnih.gov
Overcoming Challenges in Cyclotide Production and Engineering
While the potential of cyclotides is significant, challenges in their large-scale production and engineering need to be addressed for their widespread application. Efficient and cost-effective methods for producing native and engineered cyclotides are crucial. Although chemical synthesis is possible, it can be challenging and produce significant waste. researchgate.net
Future efforts will focus on optimizing recombinant expression systems in various hosts, including bacteria, yeast, plants, and cell-free systems, to achieve high yields of properly folded and cyclized peptides. nih.govacs.orgtandfonline.comresearchgate.net Plant-based recombinant expression is particularly promising given the natural origin of cyclotides. uq.edu.auuq.edu.autandfonline.com Addressing issues related to production complexity, batch consistency, and purification from complex biological matrices will be essential. tandfonline.comcontractlaboratory.com Furthermore, continued advancements in peptide engineering techniques, including strategies to improve cell penetration and reduce off-target effects, are necessary to fully harness the therapeutic potential of cyclotides. nih.govfrontiersin.org
The study of individual cyclotides like this compound contributes to overcoming these challenges by providing diverse templates and insights into the structural features that influence production efficiency and amenability to engineering.
Q & A
Q. How does HyFL ensure model privacy while supporting resource-limited devices?
HyFL employs a hierarchical federated learning framework with secure multiparty computation (MPC) to encrypt model updates and prevent raw data exposure. Resource-constrained devices offload intensive computations to trusted servers, maintaining privacy via cryptographic protocols while minimizing local computational loads . Methodologically, researchers should validate privacy guarantees by auditing gradient transmission layers and comparing model outputs before/after MPC encryption.
Q. What statistical methods are essential for validating HyFL’s robustness against adversarial attacks?
Use hypothesis testing (e.g., t-tests) to compare model accuracy under normal and adversarial conditions. Implement robust aggregation techniques, such as trimmed mean or median-based methods, to filter malicious gradients. Report confidence intervals and p-values to quantify resilience, referencing HyFL’s built-in secure aggregation modules .
Q. What are the key steps for replicating HyFL experiments using open-source frameworks?
Reproducibility requires:
Q. How should researchers structure a study comparing HyFL to traditional federated learning (FL) methods?
Design a controlled experiment with fixed variables (dataset, network topology) and varying parameters (privacy level, communication rounds). Use metrics like convergence rate, communication overhead, and test accuracy. Include ablation studies to isolate the impact of HyFL’s hierarchical architecture .
Advanced Research Questions
Q. What methodological approaches address data contradictions in HyFL experiments with non-IID data distributions?
Apply stratified sampling to ensure representative client data partitions. Quantify distribution shifts using KL divergence or Wasserstein distance. Mitigate biases via personalized federated learning layers or adaptive weighting schemes. Validate with cross-client validation splits .
Q. How can differential privacy (DP) be integrated into HyFL without compromising model utility?
Inject calibrated noise into gradients during secure aggregation. Optimize the privacy-utility trade-off using adaptive clipping thresholds and Rényi DP accounting. Evaluate using privacy budgets (ε, δ) and measure accuracy degradation across privacy levels .
Q. What validation frameworks assess HyFL’s scalability in heterogeneous network environments?
Simulate varying bandwidth and latency conditions using network emulators (e.g., CORE Network Emulator). Measure scalability via throughput (models trained per hour) and client dropout rates. Compare HyFL’s hierarchical communication to peer-to-peer FL frameworks .
Q. How do adversarial participants exploit HyFL’s secure aggregation, and what countermeasures are effective?
Adversaries may inject poisoned gradients or manipulate aggregation weights. Countermeasures include:
Q. What criteria should guide the selection of baseline models for benchmarking HyFL’s efficiency?
Prioritize baselines with published code and comparable privacy guarantees (e.g., Secure Aggregation in TensorFlow Federated). Ensure alignment in task complexity (e.g., image classification) and dataset size. Use ablation studies to isolate HyFL’s hierarchical vs. cryptographic contributions .
Q. How can researchers optimize HyFL’s communication overhead without sacrificing model accuracy?
Implement gradient sparsification or quantization techniques. Schedule asynchronous updates for high-latency clients. Use compression algorithms (e.g., Top-K sparsification) and report trade-offs between compression ratios and accuracy loss .
Methodological Guidelines
- Data Reporting : Include subsampling protocols, preprocessing steps, and non-IID data characterization in supplementary materials .
- Statistical Rigor : Adhere to NIH guidelines for experimental replication, detailing cryptographic parameters and adversarial test conditions .
- Ethical Compliance : Disclose data sources, participant consent (if applicable), and privacy safeguards in alignment with FINER criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
